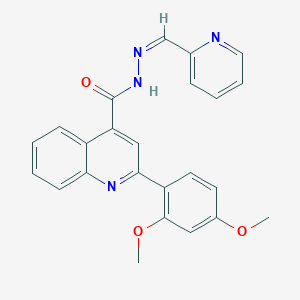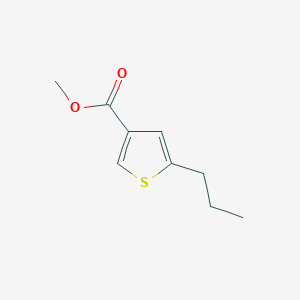
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide
Descripción general
Descripción
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide, also known as CCT018159, is a small molecule inhibitor that is used in scientific research to study various biological processes. This compound has gained significant attention due to its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide achieves its biological effects by inhibiting the activity of various enzymes and signaling pathways. It achieves this by binding to the active site of these enzymes or signaling molecules, thereby preventing their activity. The major targets of N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide include glycogen synthase kinase-3β, nuclear factor-κB, and the Wnt signaling pathway.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide inhibits the growth of various cancer cells by inhibiting the activity of the Wnt signaling pathway.
2. Neuroprotection: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been shown to have neuroprotective effects in various neurological disorders by inhibiting the activity of glycogen synthase kinase-3β.
3. Anti-inflammatory effects: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects in various inflammatory diseases by inhibiting the activity of nuclear factor-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide in lab experiments include:
1. High specificity: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has high specificity for its targets, which makes it an ideal tool for studying various biological processes.
2. Low toxicity: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has low toxicity, which makes it safe to use in lab experiments.
The limitations of using N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide in lab experiments include:
1. Limited solubility: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Cost: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide is relatively expensive, which can limit its use in certain research projects.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide, including:
1. Development of new derivatives: The development of new derivatives of N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide with improved solubility and potency could expand its use in various research projects.
2. Clinical trials: The potential therapeutic applications of N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide in treating various diseases should be explored through clinical trials.
3. Mechanistic studies: Further mechanistic studies are needed to elucidate the exact molecular mechanisms of action of N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide in various biological processes.
Conclusion:
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide is a small molecule inhibitor that has gained significant attention due to its potential therapeutic applications in treating various diseases. It has been extensively used in scientific research to study various biological processes, including cancer, neurological disorders, and inflammatory diseases. The future directions for research on N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide include the development of new derivatives, clinical trials, and mechanistic studies. Despite its limitations, N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide remains an important tool for studying various biological processes and has the potential to lead to the development of new therapies for various diseases.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been extensively used in scientific research to study various biological processes. Some of the major applications of this compound include:
1. Cancer Research: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It achieves this by targeting the Wnt signaling pathway, which is involved in the development and progression of cancer.
2. Neurological Disorders: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been shown to have neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease. It achieves this by inhibiting the activity of glycogen synthase kinase-3β, which is involved in the pathogenesis of these disorders.
3. Inflammatory Diseases: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects in various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. It achieves this by inhibiting the activity of nuclear factor-κB, which is involved in the inflammatory response.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-2-12-7-11(9-18-12)14(17)16-8-10-5-3-4-6-13(10)15/h3-7,9H,2,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTNAUHMGXEICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-5-ethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![isopropyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264653.png)
![1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane](/img/structure/B4264661.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264664.png)
![isopropyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264676.png)
![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4264678.png)
![4-(2,4-dichlorophenyl)-2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4264685.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4264693.png)


![4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine](/img/structure/B4264701.png)


![6-({[2,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264728.png)